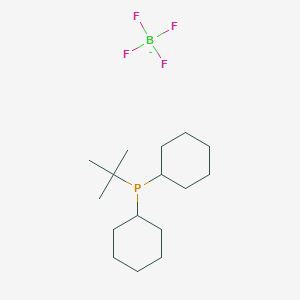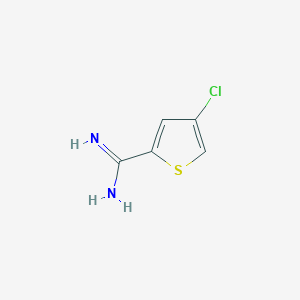
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate is a chemical compound with the molecular formula C16H31BF4P. It is commonly used as a ligand in various catalytic processes, particularly in the field of organic synthesis. This compound is known for its stability and effectiveness in facilitating chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate can be synthesized through the reaction of dicyclohexyl(1,1-dimethylethyl)phosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, aryl chlorides, and other organometallic reagents. The reactions typically occur under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include various phosphine derivatives and complexes that are useful in further synthetic applications.
Aplicaciones Científicas De Investigación
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic processes, such as cross-coupling reactions and hydrogenation.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate exerts its effects involves its ability to coordinate with metal centers in catalytic processes. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating various chemical transformations. This coordination enhances the reactivity and selectivity of the catalytic process.
Comparación Con Compuestos Similares
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: This compound has a similar structure but with two tert-butyl groups instead of dicyclohexyl groups.
Phosphine, (1,1-dimethylethyl)-: This compound contains a single tert-butyl group and is less sterically hindered compared to dicyclohexyl(1,1-dimethylethyl)phosphine.
Uniqueness
Phosphine, dicyclohexyl(1,1-dimethylethyl)-, tetrafluoroborate is unique due to its combination of steric bulk and electronic properties, which make it an effective ligand in various catalytic processes. Its stability and ability to form strong complexes with metal centers set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C16H31BF4P- |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
tert-butyl(dicyclohexyl)phosphane;tetrafluoroborate |
InChI |
InChI=1S/C16H31P.BF4/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15;2-1(3,4)5/h14-15H,4-13H2,1-3H3;/q;-1 |
Clave InChI |
XOMLPCCNVCCMRG-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)(C)P(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)








![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)


